2,4-Dichloro-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic derivative that can be used as an intermediate of synthetic materials . It is a building block as an OLED intermediate for the synthesis of bipolar host materials such as 2,4,6-tris (4- (N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) for phosphorescent organic light-emitting diodes (PhOLED) .
Synthesis Analysis
2,4-Dichloro-6-phenyl-1,3,5-triazine was prepared by the reaction of 36.2 g (0.21 mol) of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with 180 g (1.51 mol) of thionyl chloride and 17.3 g of N,N-dimethylformamide (DMF) at 60°C for 3 h .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2 and 4 positions by chlorine atoms and at the 6 position by a phenyl group .Chemical Reactions Analysis
The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be displaced readily by nucleophilic reagents such as amines . This property is utilized in the synthesis of various derivatives of 2,4-Dichloro-6-phenyl-1,3,5-triazine .Physical And Chemical Properties Analysis
2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to orange to green powder or crystal. It has a molecular weight of 226.06 .Scientific Research Applications
Synthesis of Tri-substituted-1,3,5-Triazines
2,4-Dichloro-6-phenyl-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antitumor Properties
Some 1,3,5-triazines, which can be synthesized using 2,4-Dichloro-6-phenyl-1,3,5-triazine, display important biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Synthesis of Polyguanamines
2,4-Dichloro-6-phenyl-1,3,5-triazine is used in the synthesis of polyguanamines . The resulting polyguanamine can be used as an effective phase transfer catalyst for reactions .
OLED Intermediate
2,4-Dichloro-6-phenyl-1,3,5-triazine is a building block as an OLED intermediate for the synthesis of bipolar host materials such as 2,4,6-tris (4- (N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) for phosphorescent organic light-emitting diodes (PhOLED) .
Radioimmunoassay Reagent
Although not directly related to 2,4-Dichloro-6-phenyl-1,3,5-triazine, its close relative 2,4-Dichloro-6-methoxy-1,3,5-triazine was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin . It’s plausible that 2,4-Dichloro-6-phenyl-1,3,5-triazine could have similar applications.
Synthesis of Polycondensation Products
2,4-Dichloro-6-phenyl-1,3,5-triazine can react with hexamethylenediamine and N,N’-dimethylhexamethylenediamine to synthesize analogous polyguanamines . These polyguanamines have been investigated for their thermal properties and ability to act as polymeric phase transfer catalysts .
Mechanism of Action
Target of Action
It is known that triazine compounds can interact with various biological targets due to their versatile structure .
Mode of Action
The mode of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves its reactivity with nucleophilic reagents such as amines, alkoxides, and mercaptides . The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be readily displaced by these nucleophilic reagents .
Biochemical Pathways
It is known that reactions of dichlorotriazines with diols, diamines, or guanamines give the corresponding polymers .
Result of Action
The result of the action of 2,4-Dichloro-6-phenyl-1,3,5-triazine is the formation of polyguanamines through a polycondensation reaction with hexamethylenediamine and N,N’-dimethylhexamethylenediamine . These polyguanamines can act as effective phase transfer catalysts for reactions .
Action Environment
The action of 2,4-Dichloro-6-phenyl-1,3,5-triazine can be influenced by environmental factors such as temperature and the presence of other chemical reagents. For instance, the synthesis of this compound involves a reaction at 60°C with thionyl chloride and N,N-dimethylformamide (DMF) . The reaction environment, therefore, plays a crucial role in the efficacy and stability of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-6-phenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168780 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1700-02-3 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-phenyl-S-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1700-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-Dichloro-6-phenyl-1,3,5-triazine used in polymer synthesis?
A: 2,4-Dichloro-6-phenyl-1,3,5-triazine serves as a valuable monomer in the synthesis of aromatic polythioethers and polyguanamines through aromatic nucleophilic substitution polymerization. [, ] This compound reacts with various nucleophiles, such as bis(4-mercaptophenyl) sulfide or diamines like hexamethylenediamine, in the presence of a base. [, ] This reaction leads to the formation of polymers containing the 1,3,5-triazine ring within their backbone.
Q2: What are the properties of polymers derived from 2,4-Dichloro-6-phenyl-1,3,5-triazine?
A: Polymers synthesized using 2,4-Dichloro-6-phenyl-1,3,5-triazine exhibit several interesting properties. For instance, polythioethers derived from this compound demonstrate high thermal stability. [] Additionally, some of these polymers show solubility in solvents like THF and toluene. [] Polyguanamines, on the other hand, have been investigated for their potential as polymeric phase transfer catalysts. [] The N-substituents on the polyguanamine structure influence both their thermal properties and catalytic activity. []
Q3: Can the polymerization of 2,4-Dichloro-6-phenyl-1,3,5-triazine be modified?
A: Yes, the polymerization process can be adapted using different reaction conditions. For example, using a two-phase system of o-dichlorobenzene and water with a phase transfer catalyst allows for polymerization with alkanedithiols. [] This method can lead to polymers with varying solubility in THF, impacting their potential applications. [] Additionally, adjusting reaction temperature and time can influence the yield of soluble and insoluble polymer fractions. []
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